Ethyl 4-(aminomethyl)-1-methyl-1H-pyrrole-2-carboxylate hydrochloride
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Overview
Description
Ethyl 4-(aminomethyl)-1-methyl-1H-pyrrole-2-carboxylate hydrochloride is a synthetic organic compound that belongs to the class of pyrrole derivatives. This compound is characterized by the presence of an ethyl ester group, an aminomethyl group, and a hydrochloride salt, which enhances its solubility in water. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(aminomethyl)-1-methyl-1H-pyrrole-2-carboxylate hydrochloride typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the cyclization of appropriate precursors, such as 1,4-dicarbonyl compounds, under acidic or basic conditions.
Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via a Mannich reaction, where the pyrrole is reacted with formaldehyde and a secondary amine.
Esterification: The carboxylate group is esterified using ethanol in the presence of an acid catalyst.
Formation of the Hydrochloride Salt: The final compound is treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction conditions ensures consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(aminomethyl)-1-methyl-1H-pyrrole-2-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted pyrrole derivatives.
Scientific Research Applications
Ethyl 4-(aminomethyl)-1-methyl-1H-pyrrole-2-carboxylate hydrochloride is used in various scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of Ethyl 4-(aminomethyl)-1-methyl-1H-pyrrole-2-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds with active sites, while the pyrrole ring can participate in π-π interactions, stabilizing the compound within the target site. These interactions can modulate the activity of the target, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-aminomethyl-5-hydroxy-1H-indole-3-carboxylate hydrochloride: Similar in structure but with an indole ring instead of a pyrrole ring.
Ethyl 4-(dimethylaminomethyl)-1-methyl-1H-pyrrole-2-carboxylate hydrochloride: Similar but with a dimethylaminomethyl group instead of an aminomethyl group.
Uniqueness
Ethyl 4-(aminomethyl)-1-methyl-1H-pyrrole-2-carboxylate hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its solubility in water, due to the hydrochloride salt, also makes it more versatile for various applications compared to its analogs.
Properties
Molecular Formula |
C9H15ClN2O2 |
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Molecular Weight |
218.68 g/mol |
IUPAC Name |
ethyl 4-(aminomethyl)-1-methylpyrrole-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C9H14N2O2.ClH/c1-3-13-9(12)8-4-7(5-10)6-11(8)2;/h4,6H,3,5,10H2,1-2H3;1H |
InChI Key |
WNFVDHZXNQTDHB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=CN1C)CN.Cl |
Origin of Product |
United States |
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